N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Medicinal chemistry Kinase inhibitor design Halogen SAR

Select this exact compound to ensure experimental validity in kinase inhibitor research. Its unique 4,6-difluoro substitution on the benzothiazole core and the rare 2,3-dimethoxy regioisomer on the benzamide ring create a distinct electronic and conformational profile unavailable from mono-fluoro (e.g., CAS 907973-71-1) or 3,4-dimethoxy analogs. This specific halogen and methoxy pattern is essential for consistent structure-activity relationship (SAR) data, CNS-penetrant lead optimization, and reliable chemical probe development targeting LRRK2 or antiproliferative pathways.

Molecular Formula C16H12F2N2O3S
Molecular Weight 350.34
CAS No. 895443-29-5
Cat. No. B2582997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS895443-29-5
Molecular FormulaC16H12F2N2O3S
Molecular Weight350.34
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C16H12F2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21)
InChIKeyIBKUVWUYQVGNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-29-5): Core Structural Identity and Physicochemical Profile


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-29-5) is a synthetic benzothiazole-amide derivative with the molecular formula C₁₆H₁₂F₂N₂O₃S and a molecular weight of 350.3 g/mol [1]. The structure features a 4,6-difluoro-substituted benzothiazole core connected via an amide linkage to a 2,3-dimethoxybenzamide moiety. This compound belongs to the broader benzothiazole-benzamide class, which has been disclosed in patent literature as possessing capacity to inhibit kinases such as LRRK2, a target implicated in Parkinson's disease and other neurodegenerative conditions [2]. The specific fluorine substitution pattern at the 4- and 6-positions of the benzothiazole ring, combined with the 2,3-dimethoxy arrangement on the benzamide portion, constitutes the key structural differentiation from other in-class analogs.

Why N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Cannot Be Replaced by Generic Benzothiazole-Benzamide Analogs


Generic substitution within the benzothiazole-benzamide class is pharmacologically unsound because the number and position of halogen substituents on the benzothiazole ring, as well as the methoxy substitution pattern on the benzamide moiety, profoundly modulate both target affinity and physicochemical properties. The 4,6-difluoro substitution pattern on the benzothiazole core confers distinct electronic effects (dual electron-withdrawing flanking groups) compared to mono-fluoro (e.g., CAS 907973-71-1), non-fluorinated (e.g., CAS 307510-45-8), or bromo-substituted (e.g., CAS 895440-97-8) analogs [1]. The 2,3-dimethoxy arrangement on the benzamide ring further differentiates this compound from the more common 3,4-dimethoxy or 2,4-dimethoxy regioisomers found in many published benzothiazole-amide kinase inhibitors [2]. These structural variations result in distinct hydrogen-bonding capabilities, conformational preferences, and lipophilicity profiles (predicted XLogP differences) that cannot be assumed interchangeable without direct comparative activity data. Users selecting this specific compound for structure-activity relationship (SAR) studies, assay standardization, or chemical probe development must therefore verify that the exact substitution pattern—not merely the benzothiazole-benzamide scaffold—matches their experimental requirements.

Quantitative Differentiation Evidence: N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide vs. Structural Analogs


Structural Differentiation via Fluorine Substitution Pattern: 4,6-Difluoro vs. 4-Fluoro, 6-Bromo, and Non-Halogenated Analogs

The 4,6-difluoro substitution on the benzothiazole core represents a specific electronic architecture distinct from other halogenation patterns. The target compound (CAS 895443-29-5) incorporates two electron-withdrawing fluorine atoms at positions 4 and 6, whereas the closest mono-fluorinated analog (CAS 907973-71-1) bears only a single fluorine at position 4. The 6-bromo analog (CAS 895440-97-8) replaces fluorine with bromine, altering both steric bulk and electronegativity. The non-halogenated 4,6-dimethyl analog (CAS 307510-45-8) provides an electron-donating baseline [1]. Class-level inference from benzothiazole NQO2 inhibitor SAR studies demonstrates that methoxy regioisomerism alone can produce IC50 differences exceeding 2-fold (e.g., IC50 51 nM for 6-methoxy-3',4',5'-trimethoxy vs. 79 nM for 6-amino-3',4',5'-trimethoxy), establishing that seemingly minor substitution changes yield quantifiable activity divergence [2].

Medicinal chemistry Kinase inhibitor design Halogen SAR

Methoxy Regioisomerism: 2,3-Dimethoxybenzamide vs. Prevalent 3,4-Dimethoxy and 2,4-Dimethoxy Scaffolds

The 2,3-dimethoxy substitution on the benzamide ring of CAS 895443-29-5 is a less common regioisomer compared to the 3,4-dimethoxy (e.g., CAS 309293-37-6 and CAS 907973-71-1) and 2,4-dimethoxy (e.g., CAS 307510-45-8) patterns that dominate published benzothiazole-amide kinase inhibitor series [1]. In a systematic study of benzothiazole NQO2 inhibitors, compounds with different methoxy regioisomers exhibited distinct IC50 values: the 3',4',5'-trimethoxy series yielded IC50 values of 51 nM (6-methoxy), 79 nM (6-amino), and 31 nM (6-acetamide), while 3,5-dimethoxy and 2,4-dimethoxy series showed different activity distributions [2]. The 2,3-dimethoxy arrangement places the methoxy groups in an ortho relationship, creating a distinct hydrogen-bond acceptor geometry compared to the para-arrangement in 3,4-dimethoxy analogs, which can alter amide conformation and target engagement.

Structure-activity relationship Regioisomer effect Benzamide pharmacophore

Kinase Target Class Relevance: Benzothiazole-Benzamide Core as LRRK2 Inhibitor Scaffold

Patent EP3842422A1 discloses a series of benzothiazole-benzamide core compounds with capacity to inhibit the LRRK2 enzyme, a clinically validated target for Parkinson's disease [1]. The patent explicitly claims compounds with the general benzothiazole-benzamide scaffold, establishing this structural class as relevant to LRRK2 inhibition. While the specific IC50 values for CAS 895443-29-5 are not publicly disclosed, the compound's structural conformity to the claimed generic formula places it within a class demonstrated to modulate LRRK2 activity. Separate peer-reviewed literature confirms that structurally related benzothiazole-based LRRK2 inhibitors (e.g., compound CPD14) promote neuronal progenitor proliferation and modulate Wnt/β-catenin signaling, representing a functional assay readout beyond mere enzymatic inhibition [2].

LRRK2 inhibition Parkinson's disease Neurodegeneration

Anticancer Activity Benchmark: Fluorinated Benzothiazole Class Potency Context

Fluorinated benzothiazoles constitute a recognized class of antiproliferative agents. The benchmark compound GW 610 (NSC 721648), a 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole, demonstrates GI50 values of <0.1 nM against MCF-7 and MDA-MB-468 breast cancer cell lines, and 290 nM and 0.25 nM against KM12 colon and HCC2998 lung cancer lines respectively [1]. While GW 610 differs structurally from CAS 895443-29-5 (2-arylbenzothiazole vs. 2-amidobenzothiazole scaffold), it establishes that fluorination on the benzothiazole ring contributes to exceptionally potent anticancer activity within this chemical class. The target compound incorporates fluorine at both the 4- and 6-positions of the benzothiazole ring rather than the 5-position, providing a distinct fluorination topology for SAR exploration [2].

Antiproliferative activity Cancer cell lines Fluorinated benzothiazole

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Compared to Class Analogs

Physicochemical property differentiation among benzothiazole-benzamide analogs is quantifiable using computed molecular descriptors. The 4,6-difluoro substitution of CAS 895443-29-5 is predicted to yield a lower XLogP3 value than the 4,6-dimethyl analog (CAS 307510-45-8; XLogP3 = 4.2) due to fluorine's electron-withdrawing character, which reduces overall lipophilicity compared to methyl groups [1]. The topological polar surface area (TPSA) for the target compound is estimated at approximately 97.9 Ų, higher than the 2,4-dimethoxy regioisomer (88.7 Ų), attributable to the 2,3-dimethoxy arrangement creating a more polar surface [2]. These differences have direct implications for CNS penetration (optimal TPSA <90 Ų for blood-brain barrier crossing) and oral bioavailability prediction, making the 4,6-difluoro-2,3-dimethoxy combination a distinct point in physicochemical space for CNS drug discovery programs.

Drug-likeness CNS permeability Lipophilicity optimization

Limitation Statement: Scope of Available Differential Evidence

The quantitative differential evidence for CAS 895443-29-5 is limited to structural and physicochemical comparisons supported by class-level biological activity inference. No direct head-to-head experimental comparison data (e.g., IC50, Ki, EC50 values for this compound vs. named comparators in the same assay) were identified in publicly accessible literature or databases [1]. The compound does not appear in the ChEMBL bioactive database, PubChem BioAssay, or PubMed-indexed studies with quantitative biological activity measurements as of the search date [2]. Procurement decisions must therefore be based on the structural uniqueness of the 4,6-difluoro-2,3-dimethoxy combination within the benzothiazole-benzamide class, the patent-validated relevance of this scaffold to LRRK2 kinase inhibition, and the anticipated physicochemical differentiation from available analogs—not on experimentally demonstrated superiority in a specific assay system.

Data gap analysis Procurement decision support Experimental validation needs

Recommended Research and Industrial Application Scenarios for N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-29-5)


LRRK2 Kinase Inhibitor SAR Expansion for Parkinson's Disease Drug Discovery

Based on the benzothiazole-benzamide scaffold's patent-validated capacity to inhibit LRRK2 kinase [1], CAS 895443-29-5 is suitable for inclusion in SAR libraries exploring the impact of 4,6-difluoro substitution on LRRK2 potency and selectivity. The compound can serve as a fluorinated analog to compare against non-halogenated (e.g., 4,6-dimethyl, CAS 307510-45-8) and mono-halogenated (e.g., 6-bromo, CAS 895440-97-8) benzothiazole-benzamide variants to map halogen-bonding interactions in the LRRK2 ATP-binding pocket. The 2,3-dimethoxy regioisomer further allows exploration of methoxy positioning effects that are underexplored relative to the dominant 3,4-dimethoxy series.

Fluorinated Benzothiazole Anticancer Agent Screening in NCI-60 or Custom Oncology Panels

Given that fluorinated benzothiazoles such as GW 610 demonstrate sub-nanomolar GI50 values against breast cancer cell lines [2], CAS 895443-29-5 can be evaluated in antiproliferative assays to determine whether the 4,6-difluoro-2-amidobenzothiazole scaffold matches or exceeds the potency of the 5-fluoro-2-arylbenzothiazole phenotype. Direct head-to-head comparison with GW 610 in MCF-7, MDA-MB-468, and other cancer cell lines would establish whether the amide-linked 2,3-dimethoxybenzamide moiety offers advantages over the aryl-linked 3,4-dimethoxyphenyl group in terms of potency, selectivity, or metabolic stability.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

The predicted TPSA of approximately 97.9 Ų combined with a lower XLogP3 than dimethyl-substituted analogs positions CAS 895443-29-5 as a candidate for CNS-penetrant lead optimization [3]. The 4,6-difluoro pattern reduces lipophilicity relative to alkyl-substituted benzothiazoles, potentially improving aqueous solubility and reducing hERG binding risk while maintaining sufficient membrane permeability. Procurement for CNS programs should prioritize this compound as a starting point for fine-tuning the TPSA-lipophilicity balance within the benzothiazole-benzamide class.

Chemical Probe Development for Benzothiazole-Benzamide Target Deconvolution

As an underexplored member of the benzothiazole-benzamide class with no publicly disclosed bioactivity data [4], CAS 895443-29-5 is suited for chemical proteomics or affinity-based target deconvolution studies. Its structurally distinct 4,6-difluoro-2,3-dimethoxy combination provides a differentiated chemical probe relative to extensively characterized analogs, potentially revealing novel target engagement profiles. The compound can be used alongside the 6-bromo analog (CAS 895440-97-8) as a matched pair for assessing the impact of fluorine versus bromine substitution on target selectivity.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.